molecular formula C13H14N2O B8737924 (4-((Pyridin-2-ylamino)methyl)phenyl)methanol CAS No. 405175-15-7

(4-((Pyridin-2-ylamino)methyl)phenyl)methanol

Cat. No. B8737924
M. Wt: 214.26 g/mol
InChI Key: XQMJJNONKHQDHL-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

Using general procedure B: Reaction of 4-hydroxymethyl-benzaldehyde (1.01 g, 7.42 mmol), 2-aminopyridine (697 mg, 7.42 mmol), acetic acid (0.5 mL) and sodium triacetoxyborohydride (3.2 g, 14.8 mmol) in THF (20 mL) at room temperature under N2 for 40 min., then one hour at 50° C., followed by purification of crude material using chromatography on silica gel (2:2:96 CH3OH—NH3 H2O—CH2Cl2), afforded the title compound (1.17 g, 74%) as white foam.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[NH:11][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
OCC1=CC=C(C=O)C=C1
Name
Quantity
697 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
one hour at 50° C., followed by purification of crude material
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NCC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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